2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one

Adenosine A3 receptor Structure-activity relationship 4-Chloro substitution effect

2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one (CAS 298201-66-8, CHEMBL106740) belongs to the 2-arylpyrazolo[3,4-c]quinolin-4-one chemotype, a scaffold developed by Colotta and co-workers at the University of Florence as a source of potent and subtype-selective human adenosine A3 receptor (hA3 AR) antagonists. The compound bears a 4-chlorophenyl substituent at the 2-position and a nuclear carbonyl at position 4, both of which are critical structural features that drive nanomolar hA3 affinity while minimizing binding at off-target adenosine A1 and A2A receptors.

Molecular Formula C16H10ClN3O
Molecular Weight 295.72 g/mol
Cat. No. B13114482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one
Molecular FormulaC16H10ClN3O
Molecular Weight295.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CN(N=C3C(=O)N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-9-13-12-3-1-2-4-14(12)18-16(21)15(13)19-20/h1-9H,(H,18,21)
InChIKeyAXFIIVHPUHXMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one: A Reference-Standard Human A3 Adenosine Receptor Antagonist for Receptor Pharmacology and SAR Studies


2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one (CAS 298201-66-8, CHEMBL106740) belongs to the 2-arylpyrazolo[3,4-c]quinolin-4-one chemotype, a scaffold developed by Colotta and co-workers at the University of Florence as a source of potent and subtype-selective human adenosine A3 receptor (hA3 AR) antagonists [1]. The compound bears a 4-chlorophenyl substituent at the 2-position and a nuclear carbonyl at position 4, both of which are critical structural features that drive nanomolar hA3 affinity while minimizing binding at off-target adenosine A1 and A2A receptors [2]. Its commercial availability at >98% purity and well-characterized binding profile make it a widely used reference ligand in adenosine receptor pharmacology, ischemia-reperfusion injury models, and structure-based drug design campaigns targeting the hA3 receptor.

hA3 adenosine receptor antagonist reference standard
2-Arylpyrazolo[3,4-c]quinolin-4-one chemotype (Colotta scaffold)
Reported A3-selective binding over A1 and A2A receptors
High-purity reference standard for SAR and receptor pharmacology

Why 2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one Cannot Be Replaced by Generic Pyrazoloquinolinone Analogs


The pyrazoloquinolinone chemotype encompasses multiple regioisomers ([3,4-c] vs [4,3-c]) and substitution patterns that drive radically different primary pharmacology. While compounds such as CGS 9896 and CGS 8216 belong to the [4,3-c] regioisomeric series and act at the benzodiazepine site of GABAA receptors, the [3,4-c] series exemplified by 2-(4-chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one is a selective human adenosine A3 receptor antagonist . Even within the [3,4-c] sub-series, the nature of the 2-aryl substituent and the 4-position functional group critically control receptor subtype selectivity: replacement of the 4-chlorophenyl group with an unsubstituted phenyl ring reduces hA3 affinity approximately 10-fold, while conversion of the 4-carbonyl to a 4-amino group shifts selectivity away from A3 toward A1 and A2A receptors [1]. Generic substitution without quantitative verification of receptor binding profiles therefore carries a high risk of target misassignment and experimental irreproducibility.

Regioisomer Target Switch
The [3,4-c] regioisomer engages A3 receptors; the [4,3-c] regioisomer binds benzodiazepine sites. Incorrect regioisomer may yield unrelated pharmacology.
2-Aryl Substituent Sensitivity
Replacing the 4-chlorophenyl group with phenyl may reduce A3 affinity approximately 10-fold, shifting assay concentration requirements.
4-One vs 4-Amine Selectivity Shift
Converting the 4-carbonyl to a 4-amino group may shift selectivity toward A1 and A2A receptors, confounding A3-specific interpretation.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one vs Closest Analogs


10.6-Fold Enhancement of Human A3 Adenosine Receptor Affinity by 4-Chlorophenyl Substitution vs the Unsubstituted 2-Phenyl Parent

The 4-chlorophenyl substituent on the target compound provides a marked improvement in human adenosine A3 receptor binding affinity compared to the unsubstituted 2-phenyl parent compound 1 (CHEMBL241987). The target compound achieves a Ki of 2.90 nM at recombinant human A3 receptors expressed in CHO cells, whereas the 2-phenyl analog exhibits a Ki of 30.8 nM under the same assay conditions, representing a 10.6-fold gain in affinity attributable to the electron-withdrawing 4-chloro group [1]. This quantitative advantage is consistent with the SAR finding reported by Colotta et al. that electron-withdrawing para-substituents on the 2-phenyl ring enhance A3 affinity within the 4-one series [2].

A3 Affinity Gain
Head-to-head
10.6×
Ki 2.90 vs 30.8 nM
Reported affinity improvement by 4-chloro substitution
Displacement of [125I]AB-MECA in CHO cells
Adenosine A3 receptor Structure-activity relationship 4-Chloro substitution effect

160-Fold A3/A1 Selectivity Ratio vs the 4-Amino Analog's 15-Fold Ratio: The 4-One Functional Group as a Selectivity Determinant

The target compound (4-one series) exhibits a 160-fold selectivity for human A3 over bovine A1 receptors (Ki hA3 = 2.90 nM vs Ki bA1 = 464 nM) [1]. In contrast, the corresponding 4-amino analog 2-(4-chlorophenyl)-2H-pyrazolo[3,4-c]quinolin-4-ylamine (CHEMBL104178) shows a markedly reduced A3/A1 selectivity ratio of only 15.3-fold (Ki hA3 = 150 nM vs Ki bA1 = 2,290 nM) [2]. This 10.5-fold higher A3/A1 selectivity of the 4-one derivative is directly attributed to the nuclear carbonyl at position 4, which Colotta et al. identified as a critical proton-acceptor group for selective A3 receptor recognition; the 4-amino group, by contrast, recruits A1 and A2A binding activity [3].

A3/A1 Selectivity
Head-to-head
160×
vs 15.3× for 4-amino analog
4-one group drives A3 over A1 selectivity
BindingDB: hA3 Ki 2.90 nM, bA1 Ki 464 nM
Adenosine receptor subtype selectivity 4-One vs 4-amine SAR A3/A1 selectivity ratio

Regioisomeric Specificity: [3,4-c]Pyrazoloquinolinone Targets Adenosine A3 Receptors, Whereas the [4,3-c] Regioisomer CGS 9896 Targets Benzodiazepine Receptors

The pyrazoloquinolinone scaffold can be constructed as either a [3,4-c] or [4,3-c] regioisomer, and this seemingly minor structural variation produces a complete switch in primary pharmacology. The target compound, a [3,4-c] regioisomer, is a potent human adenosine A3 receptor antagonist with Ki = 2.90 nM [1]. In contrast, CGS 9896 (2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one), the corresponding [4,3-c] regioisomer, is a high-affinity benzodiazepine receptor ligand with Ki = 0.035 nM at the [3H]-flunitrazepam binding site . The [3,4-c] vs [4,3-c] ring fusion topology thus determines whether the compound engages adenosine receptor subtypes or the GABAergic benzodiazepine site, a distinction that is absolute and cannot be inferred from molecular formula or substituent pattern alone [2].

Regioisomer Target
Head-to-head
Target [3,4-c] hA3 Antagonist
Ki 2.90 nM
Analog [4,3-c] CGS 9896 BZ Receptor Ligand
Ki 0.035 nM
Ring fusion topology determines target class
Same substituent pattern, complete pharmacology shift
Regioisomerism Target specificity Pyrazoloquinolinone chemotype Benzodiazepine receptor

Balanced Potency-Selectivity Profile vs MRE 3008F20: A Tool Compound with Sufficient A3 Affinity and Lower A2A Cross-Reactivity Risk

MRE 3008F20 is a structurally distinct, highly potent A3 antagonist (Ki hA3 = 0.29 nM) with excellent A3/A1 selectivity (486-fold) but only 4,128-fold selectivity over hA2A (Ki hA2A = 1,197 nM) . The target compound, while less potent at A3 (Ki = 2.90 nM), is reported to be inactive at the A2A subtype at concentrations up to 1 µM in the Colotta et al. study, implying a minimum A3/A2A selectivity window exceeding 340-fold [1]. For experimental protocols where A2A receptor engagement could confound interpretation (e.g., studies in striatal tissue or cardiovascular models where A2A-mediated vasodilation is relevant), the target compound offers a cleaner pharmacological profile with reduced risk of A2A cross-reactivity compared to MRE 3008F20. The nanomolar A3 potency is sufficient for most in vitro applications while the virtual absence of A2A binding simplifies data interpretation.

A2A Cross-Reactivity
Cross-study comparable
Target compound Inactive at A2A up to 1 µM
MRE 3008F20 Ki A2A 1,197 nM
Lower risk of A2A confounding in functional assays
Reported inactivity at A2A up to 1 µM (Colotta 2000)
A3 antagonist comparison MRE 3008F20 A2A selectivity Tool compound selection

Physicochemical Drug-Likeness: CNS-Penetrant Physicochemical Profile (LogP 3.52, PSA 50.68 Ų) vs Higher Molecular Weight A3 Antagonists

The target compound has a calculated LogP of 3.52 and a topological polar surface area (TPSA) of 50.68 Ų, placing it within the favorable range for CNS penetration (LogP 2-5, TPSA < 90 Ų) . Its molecular weight of 295.72 g/mol is substantially lower than that of MRE 3008F20 (MW = 457.5 g/mol, LogP ~2.5) or the advanced 4-acylamino derivatives described in the 2007 Colotta study (MW typically 450-550 g/mol) [1]. While those later-generation compounds achieve sub-nanomolar A3 affinity through addition of bulky lipophilic 4-amino substituents, the increased molecular weight and TPSA may compromise CNS exposure. For in vivo studies requiring brain penetration—such as cerebral ischemia models where A3 antagonists have shown efficacy—the more compact target compound offers a physicochemical profile better aligned with blood-brain barrier permeability [2].

CNS Profile
Class-level inference
MW 295.72 g/mol
LogP 3.52
TPSA 50.68 Ų
Within reported CNS drug-like parameter ranges
Comparators: MRE 3008F20 MW ~458, later analogs >450
CNS drug-likeness Physicochemical properties LogP Polar surface area Blood-brain barrier penetration

High-Impact Application Scenarios for 2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one in Academic and Pharmaceutical Research


Reference Antagonist for Human A3 Adenosine Receptor Radioligand Binding and Functional Assays

With a well-characterized Ki of 2.90 nM at recombinant human A3 receptors and >160-fold selectivity over A1 receptors, this compound serves as a reliable reference antagonist for establishing A3 binding assays, calibrating functional cAMP assays, and validating new A3-targeting chemical probes. Its established displacement of [125I]AB-MECA binding in CHO cell membranes provides a directly transferable assay protocol [1]. Researchers can use it as a positive control alongside MRE 3008F20 to benchmark the A3 potency and selectivity of novel compounds, with the advantage that its negligible A2A binding simplifies data interpretation in tissues co-expressing A2A and A3 receptors.

Pharmacological Validation of A3 Receptor-Mediated Neuroprotection in Cerebral Ischemia Models

Colotta and co-workers demonstrated that A3-selective antagonists within the 2-arylpyrazolo[3,4-c]quinolin-4-one series prevent irreversible synaptic failure induced by oxygen and glucose deprivation in rat hippocampal slices [1]. The target compound's favorable CNS physicochemical profile (LogP 3.52, PSA 50.68 Ų, MW < 300) [2] supports its use in in vivo rodent models of stroke and cerebral ischemia where brain penetration is required, positioning it as a chemical tool to dissect the role of A3 receptors in ischemic injury independently of A1- or A2A-mediated effects.

Scaffold for Structure-Based Design of Subtype-Selective Adenosine Receptor Antagonists

The Colotta group has published extensive SAR and molecular modeling studies demonstrating that the 2-arylpyrazolo[3,4-c]quinolin-4-one core is a privileged template for achieving A3 selectivity, with the 4-carbonyl serving as a key proton-acceptor pharmacophore [1]. The target compound, as one of the simplest and most synthetically accessible members of this series with verified high A3 affinity and selectivity, is an ideal starting point for medicinal chemistry optimization: the 4-chlorophenyl and 4-one groups can be systematically varied to explore additional interactions with the A3 binding pocket while maintaining the selectivity-conferring [3,4-c] ring fusion topology [2].

Differentiation Standard for Quality Control of Pyrazoloquinolinone Regioisomer Batches

Given the complete pharmacological divergence between [3,4-c] and [4,3-c] pyrazoloquinolinone regioisomers—where the former targets adenosine A3 receptors and the latter targets benzodiazepine receptors [1]—this compound is uniquely suited as an analytical reference standard for confirming regioisomeric identity by HPLC co-elution, NMR fingerprinting, or functional assay. Procurement of this specific CAS-registered compound (298201-66-8) from reputable vendors ensures batch-to-batch consistency and eliminates the risk of regioisomer misidentification that could compromise receptor pharmacology studies [2].

Application
Selection Property
Validation Focus
hA3 receptor binding & functional assays
Reference antagonist with known binding profile
Ki and selectivity benchmarking
Cerebral ischemia model studies
CNS physicochemical profile
Brain penetration and A3-specific endpoint response
A3 antagonist scaffold design
[3,4-c] regioisomer core with 4-one pharmacophore
SAR optimization and selectivity profiling
Regioisomer batch QC
CAS-registered analytical reference standard
HPLC and NMR regioisomer confirmation
Quote Request

Request a Quote for 2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.